Superior Clinical PSA Response Rate vs. Cyproterone Acetate in Advanced Prostate Cancer
In a randomized Phase III trial involving 321 patients with metastatic prostate cancer, Liazal demonstrated a significantly higher prostate-specific antigen (PSA) response rate compared to cyproterone acetate (CPA) [1]. This direct head-to-head comparison provides robust evidence of Liazal's superior clinical activity.
| Evidence Dimension | PSA Response Rate (≥50% decrease) |
|---|---|
| Target Compound Data | 20.4% (Liazal group) |
| Comparator Or Baseline | 4.1% (Cyproterone Acetate group) |
| Quantified Difference | ~5-fold higher response rate with Liazal |
| Conditions | Randomized, Phase III trial in 321 patients with metastatic prostate cancer (relapsed after first-line hormonal therapy). |
Why This Matters
This large, statistically significant difference in a key clinical biomarker directly informs therapeutic selection and justifies the use of Liazal over CPA in research and clinical development programs.
- [1] Debruyne FJ, et al. Liarozole--a novel treatment approach for advanced prostate cancer: results of a large randomized trial versus cyproterone acetate. Urology. 1998;52(1):72-81. View Source
